

Comparative Guide to the Cross-Reactivity of the Hydrolase Inhibitor OL-135

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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolase inhibitor **OL-135**'s cross-reactivity with other hydrolases, supported by available experimental data. **OL-135** is a well-characterized reversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.

Executive Summary

OL-135 is a potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC₅₀ value in the low nanomolar range for the rat enzyme. While it is often used as a selective FAAH inhibitor, evidence suggests that **OL-135** exhibits cross-reactivity with other serine hydrolases, most notably carboxylesterases. This guide summarizes the available quantitative data on its inhibitory activity, details a common experimental protocol for assessing hydrolase inhibitor selectivity, and provides a visual representation of the relevant biological pathways.

Data Presentation: OL-135 Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC₅₀) of **OL-135** against various hydrolases. It is important to note that comprehensive screening data across a wide panel of hydrolases for **OL-135** is not extensively published. The available data primarily focuses on its primary target, FAAH, with some information on its off-target activities.

Target Hydrolase	Organism/Source	IC50 Value	Citation(s)
Fatty Acid Amide Hydrolase (FAAH)	Rat	~ 5 nM	[1]
Kappa Opioid Receptor	Not Specified	Low activity (~35% inhibition at 10 µM)	[1]
Carboxylesterases	General	Identified as a main off-target class	[2]

Further quantitative data on the inhibition of specific carboxylesterases and other hydrolases by **OL-135** is needed for a more complete selectivity profile.

Experimental Protocols

A standard method for determining the selectivity of a hydrolase inhibitor like **OL-135** is through competitive activity-based protein profiling (ABPP). This technique allows for the assessment of an inhibitor's potency and selectivity against a broad range of enzymes within a complex biological sample.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Inhibitor Selectivity

Objective: To determine the inhibitory potency and selectivity of **OL-135** against a panel of serine hydrolases in a cell lysate or tissue proteome.

Materials:

- Proteome Sample: Cell lysate (e.g., from HEK293T cells) or tissue homogenate (e.g., mouse brain).
- Inhibitor: **OL-135** stock solution in a suitable solvent (e.g., DMSO).
- Broad-spectrum Serine Hydrolase Probe: A fluorophosphonate (FP)-based probe with a reporter tag (e.g., FP-Rhodamine or FP-Biotin).
- Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4.

- SDS-PAGE reagents and equipment.
- In-gel fluorescence scanner or streptavidin-HRP and chemiluminescence reagents (for biotinylated probes).

Procedure:

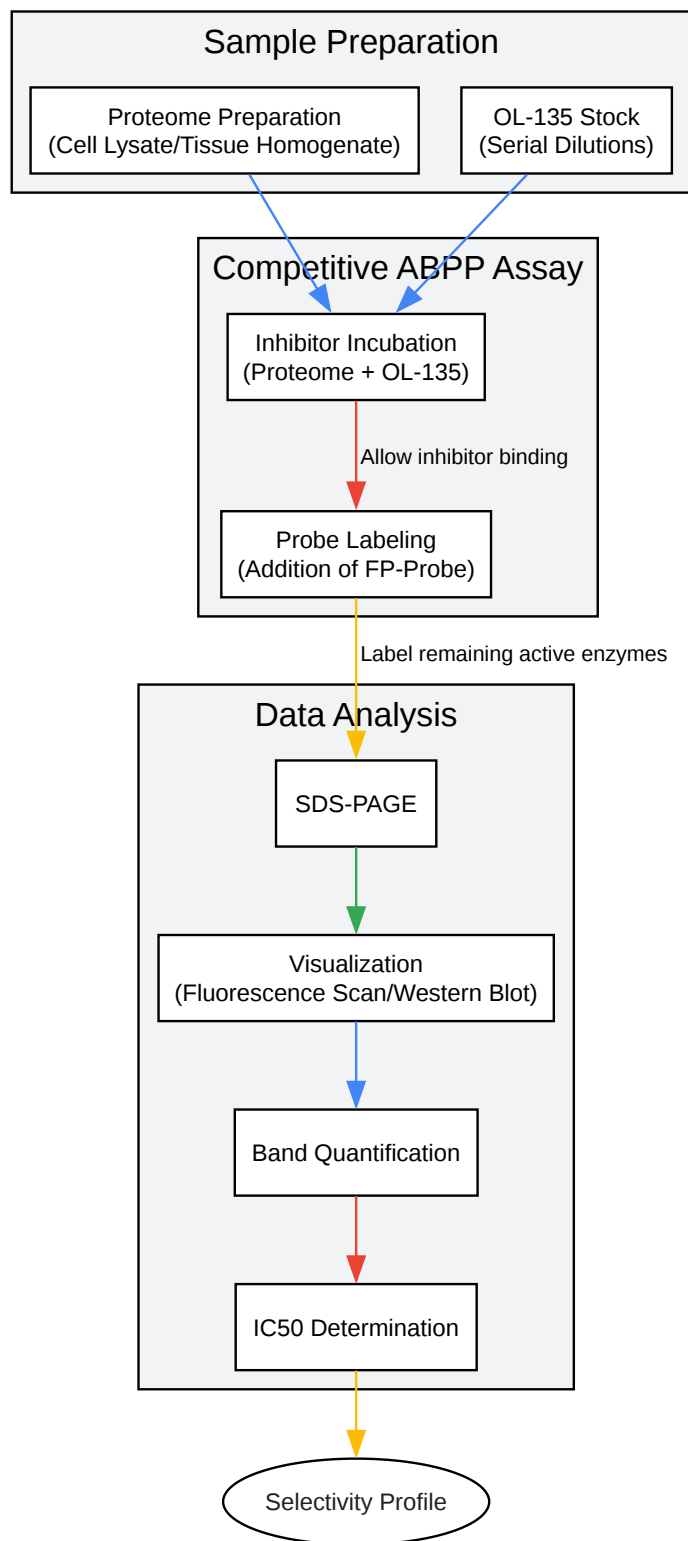
- Proteome Preparation: Prepare a cell lysate or tissue homogenate in the assay buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
- Inhibitor Incubation:
 - In separate microcentrifuge tubes, aliquot a standardized amount of the proteome (e.g., 50 µg of total protein).
 - Add varying concentrations of **OL-135** (or a vehicle control, e.g., DMSO) to the proteome samples.
 - Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.
- Probe Labeling:
 - Following the inhibitor incubation, add the broad-spectrum FP-probe to each sample at a final concentration optimized for labeling (e.g., 1 µM).
 - Incubate the samples for a further specified time (e.g., 30 minutes) at room temperature to allow the probe to covalently label the active sites of the remaining active serine hydrolases.
- Quenching and Sample Preparation:
 - Stop the labeling reaction by adding SDS-PAGE sample loading buffer.
 - Denature the proteins by heating the samples (e.g., at 95°C for 5 minutes).
- Gel Electrophoresis and Visualization:

- Separate the proteins by SDS-PAGE.
- If using a fluorescently tagged probe (e.g., FP-Rhodamine), visualize the labeled hydrolases directly using an in-gel fluorescence scanner. The intensity of the fluorescent bands will be inversely proportional to the inhibitory activity of **OL-135** at that concentration.
- If using a biotinylated probe (e.g., FP-Biotin), transfer the separated proteins to a membrane (Western blotting), probe with streptavidin-HRP, and detect using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities for each hydrolase at different **OL-135** concentrations.
 - Determine the IC₅₀ value for each inhibited hydrolase by plotting the percentage of inhibition against the logarithm of the **OL-135** concentration and fitting the data to a dose-response curve.

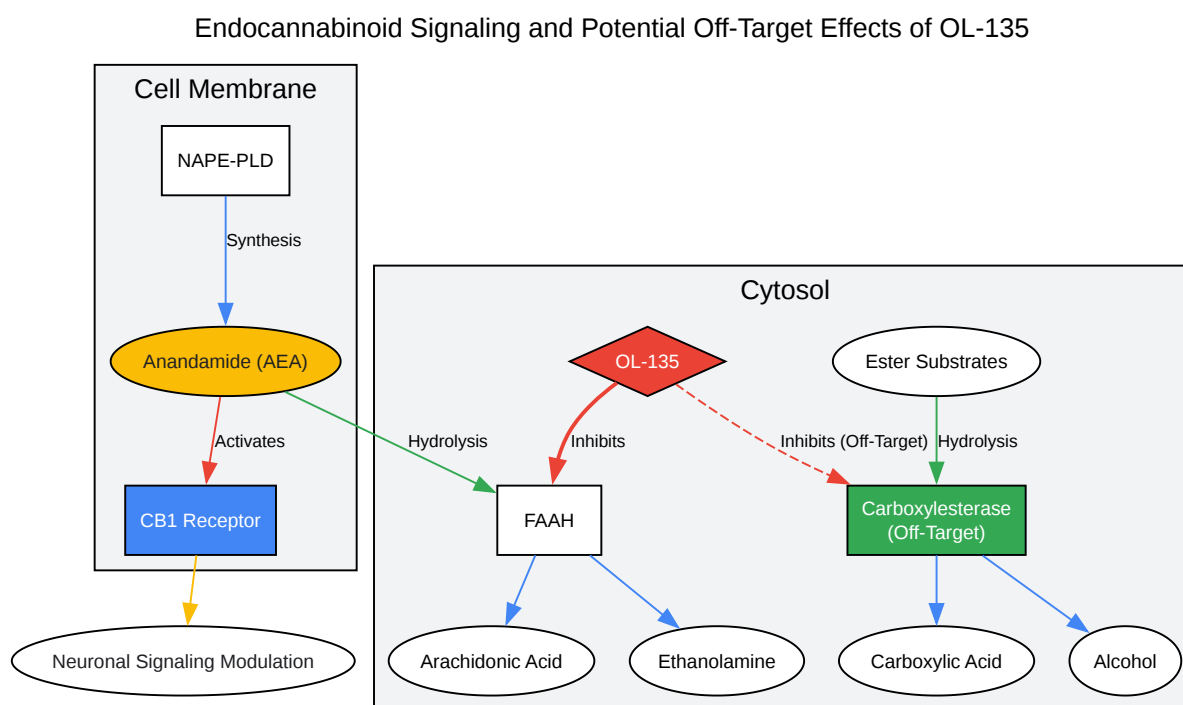
Mandatory Visualization

Experimental Workflow for Cross-Reactivity Profiling

Experimental Workflow for OL-135 Cross-Reactivity Profiling

[Click to download full resolution via product page](#)Caption: Workflow for assessing **OL-135** cross-reactivity using competitive ABPP.

Signaling Pathway: Endocannabinoid Metabolism and Potential Off-Target Interference



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Caption: Endocannabinoid pathway and potential **OL-135** off-target effects.

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References

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- 2. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
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